Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride
Description
Properties
IUPAC Name |
methyl (2S)-2-(aminomethyl)-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJFZHXXSXJPDR-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Key Data:
Mechanistic Insight : Thionyl chloride generates HCl in situ, protonating the amino group to prevent nucleophilic interference during esterification. Racemization is minimized by avoiding prolonged heating above 60°C.
Enantioselective Synthesis via Asymmetric Hydrogenation
For cases where the β-amino acid is unavailable, asymmetric hydrogenation of α,β-unsaturated esters provides stereochemical control.
Substrate Preparation
Hydrogenation Conditions
Key Data:
Advantage : This method avoids racemization risks associated with acidic conditions.
Resolution of Racemic Mixtures Using Chiral Acids
When starting from racemic 3-amino-2-benzylpropanoic acid, chiral resolution ensures access to the (2S)-enantiomer.
Diastereomeric Salt Formation
Key Data:
Limitation : Low atom economy due to discard of the (2R)-enantiomer.
Protection-Deprotection Strategy for Acid-Sensitive Substrates
For substrates prone to degradation under acidic conditions, a Boc-protected intermediate mitigates side reactions.
Stepwise Synthesis
Key Data:
Advantage : Prevents intramolecular lactamization during esterification.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 85–93% | >99 | High | High |
| Asymmetric Hydrogenation | 82% | 95–97 | Moderate | Low (catalyst) |
| Chiral Resolution | 40–45% | ≥99 | Low | Moderate |
| Protection-Deprotection | 74% | >99 | High | Moderate |
Recommendations :
-
Industrial scale : Direct esterification offers the best balance of yield and cost.
-
High ee requirements : Asymmetric hydrogenation or resolution preferred despite lower yields.
Quality Control and Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Methyl (2S)-3-amino-2-benzylpropanoate hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and its ability to interact with biological systems. Research indicates that compounds with similar structures can serve as inhibitors in various biochemical pathways, particularly in cancer treatment. The compound has shown promise in targeting the eIF4E protein, which is implicated in the regulation of translation initiation in cancer cells .
Case Study: eIF4E Inhibition
A notable study demonstrated that compounds similar to this compound can inhibit eIF4E, a critical factor in cap-dependent translation. This inhibition can potentially disrupt cancer cell proliferation, making it a candidate for further investigation in oncology .
Synthetic Methodologies
Synthesis of Derivatives
The compound serves as a precursor in the synthesis of more complex molecules. For instance, it can be utilized in the formation of various derivatives through reactions with different functional groups. The synthesis process typically involves the use of reagents like thionyl chloride and diisopropyl ethylamine under controlled conditions, yielding high purity and yield products .
Table 1: Synthesis Overview
| Reaction Step | Reagents Used | Yield (%) |
|---|---|---|
| Initial Reaction | Thionyl chloride, Methanol | 95 |
| Formation of Derivative | HATU, Diisopropyl ethylamine | High |
| Final Purification | Ethyl acetate extraction | High |
Applications in Drug Development
Lead Compound Identification
In drug discovery, this compound has been identified as a lead compound due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it suitable for oral bioavailability studies, which are crucial during the early phases of drug development .
Case Study: Pharmacokinetic Profiling
A study focusing on the pharmacokinetics of similar compounds revealed that modifications to the benzyl group can enhance metabolic stability and reduce toxicity while maintaining efficacy against target proteins . Such findings underscore the importance of structural modifications in optimizing drug candidates.
Mechanism of Action
The mechanism of action of Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular targets, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between methyl (2S)-3-amino-2-benzylpropanoate hydrochloride and analogous compounds:
Key Insights:
Lipophilicity and Solubility: The benzyl group in the target compound enhances lipophilicity compared to fluorine or methoxy derivatives, making it suitable for membrane-permeable intermediates. However, this reduces aqueous solubility, contrasting sharply with methyl (2S)-3-amino-2-methoxypropanoate HCl, which exhibits higher polarity . The 2-naphthyl analog () has even greater hydrophobicity due to its fused aromatic ring, limiting its utility in aqueous reactions .
Steric and Electronic Effects: Substituting benzyl with fluorine () reduces steric bulk, favoring reactions requiring nucleophilic attack at the amino group. The electron-withdrawing fluorine also modulates acidity and reactivity . Ethyl ester derivatives () exhibit slower enzymatic hydrolysis than methyl esters, advantageous for sustained-release drug formulations .
Synthetic Utility :
- The benzyl group in the target compound may necessitate protection/deprotection strategies during synthesis (e.g., using benzyl chloroformate, as in ). This contrasts with methoxy or fluorine-substituted analogs, which are more straightforward to functionalize .
- The naphthyl derivative () requires specialized purification techniques (e.g., C18 reverse-phase chromatography) due to its low polarity .
Chirality and Bioactivity: All compared compounds retain chirality at C2 or C3, but stereochemical outcomes vary. For example, methyl (2S)-2-amino-3-(2-naphthyl)propanoate HCl () may exhibit distinct enantioselectivity in catalysis compared to the benzyl analog .
Biological Activity
Methyl (2S)-3-amino-2-benzylpropanoate hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 240.70 g/mol. The compound features a chiral center at the 2-position, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl bromide with a suitable amino acid derivative. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis techniques that enhance reaction efficiency.
Anti-Proliferative Effects
Recent studies have demonstrated that derivatives of methyl (2S)-3-amino-2-benzylpropanoate exhibit significant anti-proliferative activity against various cancer cell lines. For instance, compounds structurally related to this amino acid derivative have shown IC50 values in the nanomolar range against HCT116 and MDA-MB-231 cell lines, indicating potent inhibitory effects on cell growth .
Table 1: Anti-Proliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Benzoyl derivative | HCT116 | 31.6 |
| Benzoyl derivative | MDA-MB-231 | 35.8 |
| Methyl derivative | HCT116 | 120-130 |
| Methyl derivative | MDA-MB-231 | 200-350 |
The mechanism of action for this compound appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Research indicates that these compounds may inhibit specific receptors involved in cancer progression, such as CCR2 and CCR5 .
Case Studies
-
Case Study on Anti-Cancer Activity :
A study evaluated the anti-cancer properties of methyl (2S)-3-amino-2-benzylpropanoate derivatives in vitro. The results indicated a marked reduction in cell viability in treated groups compared to controls, supporting the hypothesis that these compounds can effectively target cancer cells. -
Inflammatory Response Modulation :
In another investigation, this compound was tested for its ability to modulate inflammatory responses in cellular models. The findings revealed that it could significantly reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive safety data, particularly for long-term exposure.
Q & A
Q. What are the optimal synthetic routes for Methyl (2S)-3-amino-2-benzylpropanoate hydrochloride?
Methodological Answer: The synthesis typically involves stereoselective formation of the chiral center at the 2-position. A common approach is the reduction of a precursor imine or amide using chiral catalysts. For example, describes a stepwise protocol for a structurally related compound:
- Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) under basic conditions.
- Step 2: Acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt.
Key reagents include sodium borohydride for selective reductions () and HCl for salt formation. Reaction conditions (e.g., stirring at room temperature for 1 hour) are critical to minimize racemization . Chiral purity can be confirmed via polarimetry or chiral HPLC .
Q. How should this compound be purified and characterized?
Methodological Answer:
- Purification: Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) is effective. highlights similar compounds purified via solvent systems like ethyl acetate/hexane.
- Characterization:
- NMR: 1H and 13C NMR to confirm stereochemistry (e.g., δ 3.79 ppm for methoxy groups in ).
- HPLC: Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98% for pharmaceutical-grade intermediates) .
- Melting Point: Compare with literature values (e.g., analogs in show melting points between 180–200°C).
Advanced Research Questions
Q. How can chiral purity be maintained during large-scale synthesis?
Methodological Answer:
- Catalyst Selection: Use asymmetric hydrogenation catalysts (e.g., Rhodium-BINAP complexes) to enforce (2S) configuration. emphasizes chiral building blocks to avoid racemization.
- Reaction Monitoring: In-line FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
- Case Study: achieved 100% yield without racemization by strictly controlling reaction time (1 hour) and temperature (25°C) during HCl-mediated deprotection .
Q. What is the compound’s stability under varying storage conditions?
Methodological Answer:
- Short-Term Stability: At 37°C (simulating physiological conditions), stability remains intact for 24–48 hours ().
- Long-Term Stability: At -20°C, degradation occurs after 3 months (70% remaining), with significant decomposition by 6 months (30% remaining). Storage in anhydrous, argon-flushed vials is recommended .
- Analytical Validation: Use LC-MS to identify degradation products (e.g., de-esterified or oxidized derivatives) .
Q. How is this compound utilized as an intermediate in drug development?
Methodological Answer:
- Peptide Mimetics: The benzyl group enhances lipophilicity for blood-brain barrier penetration. notes its use in synthesizing neuroactive peptides.
- Prodrug Design: Esterification (methyl group) improves bioavailability, while the hydrochloride salt enhances solubility. highlights similar amino acid derivatives in enzyme inhibitor studies.
- Case Study: In , the compound’s methyl ester moiety was critical for metabolic stability in preclinical trials .
Q. What analytical techniques resolve data contradictions in stereochemical assignments?
Methodological Answer:
- X-ray Crystallography: Definitive proof of absolute configuration (e.g., used XRD for ephedrine derivatives).
- Vibrational Circular Dichroism (VCD): Differentiates enantiomers via IR spectra.
- Cross-Validation: Compare NMR coupling constants (e.g., J-values for vicinal protons) with computational models (DFT) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
